

5-Bromo-4-methyl-2-nitroanisole chemical properties

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Compound of Interest

Compound Name: *5-Bromo-4-methyl-2-nitroanisole*

Cat. No.: *B1526072*

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An In-Depth Technical Guide to **5-Bromo-4-methyl-2-nitroanisole** for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Bromo-4-methyl-2-nitroanisole** (CAS No. 1089281-86-6), a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical applications, grounded in authoritative chemical principles.

Core Molecular Identity and Physicochemical Profile

5-Bromo-4-methyl-2-nitroanisole is an organic compound characterized by an anisole framework substituted with bromo, methyl, and nitro groups.^[1] The specific arrangement of these functional groups dictates its electronic properties and reactivity, making it a versatile intermediate.

The IUPAC name for this compound is 1-bromo-5-methoxy-2-methyl-4-nitrobenzene.^[2] Its molecular structure is visualized below.

Caption: 2D structure of **5-Bromo-4-methyl-2-nitroanisole**.

Table 1: Key Identifiers and Computed Physicochemical Properties The following table summarizes the essential identifiers and computed properties for **5-Bromo-4-methyl-2-**

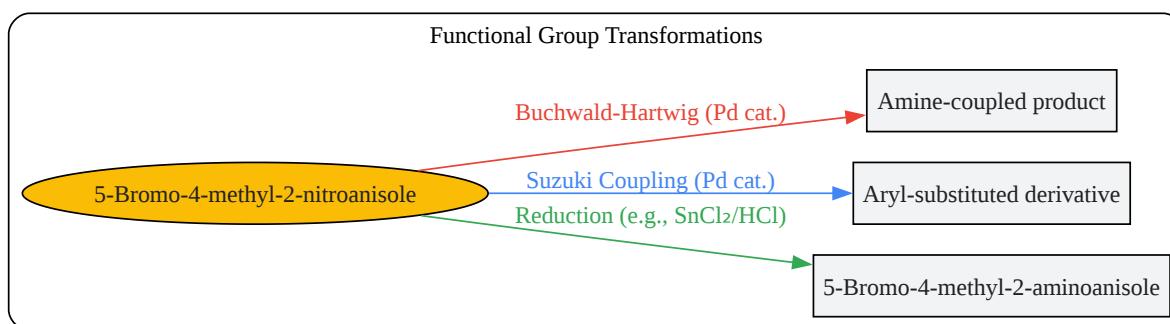
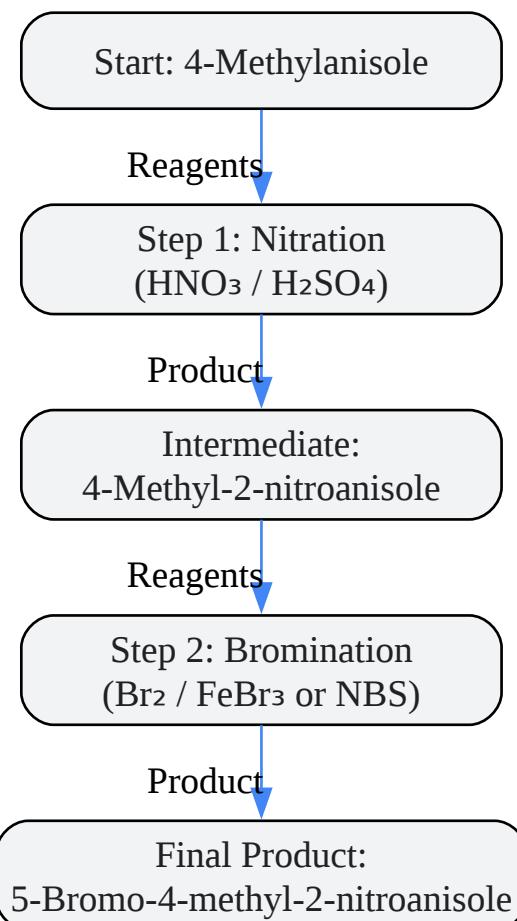
nitroanisole. It is critical to note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, values from computational models are provided.

Property	Value	Source
CAS Number	1089281-86-6	[1] [3]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1] [2]
Molecular Weight	246.06 g/mol	[1] [2]
IUPAC Name	1-bromo-5-methoxy-2-methyl-4-nitrobenzene	[2]
XLogP3 (Computed)	2.8	[2] [4]
Topological Polar Surface Area	55.1 Å ²	[2] [4]
Hydrogen Bond Donor Count	0	[2] [4]
Hydrogen Bond Acceptor Count	3	[2] [4]
Rotatable Bond Count	1	[2] [4]

Synthetic Strategy: A Regiochemical Analysis

While specific preparations of **5-Bromo-4-methyl-2-nitroanisole** are not extensively documented, a logical synthetic route can be devised based on fundamental principles of electrophilic aromatic substitution. The key challenge lies in controlling the regiochemistry of the nitration and bromination steps. A plausible retro-synthetic approach suggests starting from a more readily available precursor, 4-methylanisole.

Proposed Synthetic Workflow:



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Caption: Key reaction pathways for synthetic diversification.

Predicted Spectroscopic Signature

For any synthetic chemist, verifying the structure of an intermediate is paramount. While experimental spectra for this specific molecule are not readily available, its ^1H NMR, ^{13}C NMR, and IR signatures can be reliably predicted based on established principles.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Signature	Rationale
^1H NMR	$\delta \sim 7.8\text{-}8.0 \text{ ppm}$ (s, 1H, H-3) $\delta \sim 7.0\text{-}7.2 \text{ ppm}$ (s, 1H, H-6) $\delta \sim 3.9\text{-}4.0 \text{ ppm}$ (s, 3H, $-\text{OCH}_3$) $\delta \sim 2.3\text{-}2.4 \text{ ppm}$ (s, 3H, $-\text{CH}_3$)	The proton at C3 is deshielded by the adjacent electron-withdrawing nitro group. The proton at C6 is in a more neutral environment. The methoxy and methyl protons appear as sharp singlets in their expected regions.
^{13}C NMR	8 distinct signals expected. C- NO_2 ($\sim 145\text{-}150 \text{ ppm}$) C-O ($\sim 155\text{-}160 \text{ ppm}$) C-Br ($\sim 110\text{-}115 \text{ ppm}$) Aromatic C-H ($\sim 115\text{-}130 \text{ ppm}$) C- CH_3 ($\sim 135\text{-}140 \text{ ppm}$) $-\text{OCH}_3$ ($\sim 56 \text{ ppm}$) $-\text{CH}_3$ ($\sim 20 \text{ ppm}$)	The chemical shifts are dictated by the electron-donating and withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) show the most significant shifts.
IR Spectroscopy	$\sim 2950\text{-}2850 \text{ cm}^{-1}$ (C-H stretch) $\sim 1600, \sim 1480 \text{ cm}^{-1}$ (C=C aromatic stretch) $\sim 1520 \text{ cm}^{-1}$ (asymmetric NO_2 stretch) $\sim 1340 \text{ cm}^{-1}$ (symmetric NO_2 stretch) $\sim 1250 \text{ cm}^{-1}$ (Ar-O-C stretch)	These absorption bands are characteristic of the functional groups present in the molecule. The strong stretches for the nitro group are particularly diagnostic.

Protocol Example: Reduction of the Nitro Group

To illustrate the practical application of this compound, the following is a detailed, self-validating protocol for the reduction of the nitro group to an amine, a crucial step for further derivatization.

Objective: To synthesize 5-Bromo-4-methyl-2-aminoanisole.

Materials:

- **5-Bromo-4-methyl-2-nitroanisole** (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH), 5M solution
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve **5-Bromo-4-methyl-2-nitroanisole** (1.0 eq) in ethanol.
- Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution. Slowly add concentrated HCl. Causality: The reaction is exothermic; slow addition prevents overheating. HCl creates the acidic medium required for the reduction mechanism.
- Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours). Trustworthiness: TLC provides a direct visual confirmation of reaction completion, preventing premature workup or unnecessary heating.
- Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly basify the mixture by adding 5M NaOH solution until the

pH is ~8-9. A white precipitate of tin salts will form. Causality: Basification deprotonates the newly formed aniline, making it soluble in organic solvents, and precipitates the tin as its hydroxide.

- Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic layers. Wash sequentially with saturated NaHCO_3 solution and then brine. Dry the organic layer over anhydrous MgSO_4 . Causality: The washes remove residual acid and water, ensuring the purity of the final product upon solvent evaporation.
- Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product, 5-Bromo-4-methyl-2-aminoanisole, can be further purified by column chromatography if necessary.

Safety and Handling

As a halogenated nitroaromatic compound, **5-Bromo-4-methyl-2-nitroanisole** must be handled with appropriate care. While a specific MSDS is not widely available, data from structurally related compounds suggest the following precautions.

- Hazard Classification (Anticipated): Likely to be harmful if swallowed, and may cause skin and eye irritation. [\[5\]*](#) Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [\[6\]*](#) Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [\[7\]*](#) Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is based on analogous structures. Always consult a specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

References

- PubChem. **5-Bromo-4-methyl-2-nitroanisole** | C₈H₈BrNO₃ | CID 59441753. [\[Link\]](#)

- PubChem. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008. [\[Link\]](#)
- PubChem. 2-Bromo-4-methyl-5-nitroanisole | C8H8BrNO3 | CID 284744. [\[Link\]](#)
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